

# Application Notes and Protocols for CMOS-like Inverters using Perfluoropentacene

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## Compound of Interest

Compound Name: Perfluoropentacene

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These application notes provide a comprehensive overview and detailed protocols for the fabrication and characterization of CMOS-like inverters utilizing the n-type organic semiconductor, **perfluoropentacene** (PFP), in conjunction with the p-type organic semiconductor, pentacene.

**Perfluoropentacene** (C<sub>22</sub>F<sub>14</sub>) is a planar, crystalline organic material that serves as a robust n-type semiconductor due to the fluorination of pentacene, which lowers its HOMO energy levels and facilitates electron injection.<sup>[1]</sup> Its structural compatibility with pentacene, a well-known p-type semiconductor with high hole mobility, allows for the creation of efficient organic p-n junctions and complementary logic circuits.<sup>[2][3]</sup>

## Data Presentation: Performance Metrics

The performance of **perfluoropentacene**-based CMOS-like inverters is summarized in the table below. These values are compiled from various reports and represent typical device performance.

Parameter	Symbol	Value	Unit	Notes
PFP (n-channel) Performance				
Electron Mobility	$\mu_e$	0.11 - 0.22	$\text{cm}^2/(\text{V}\cdot\text{s})$	Dependent on fabrication conditions and device architecture.[3][4]
On/Off Current Ratio	$I_{\text{on}}/I_{\text{off}}$	$> 10^5$	-	Indicates good switching behavior.[4]
Pentacene (p-channel) Performance				
Hole Mobility	$\mu_h$	$> 1$	$\text{cm}^2/(\text{V}\cdot\text{s})$	High mobility contributes to good inverter performance.[2]
On/Off Current Ratio	$I_{\text{on}}/I_{\text{off}}$	$> 10^6$	-	
CMOS-like Inverter Performance				
Voltage Gain	$A_v$	up to 45	V/V	Demonstrates effective signal inversion and amplification.[4]
Supply Voltage	VDD	10 - 40	V	Operating voltage range for typical devices.
Switching Threshold	$V_{\text{th}}$	$\sim \text{VDD}/2$	V	For symmetric inverters.

## Experimental Protocols

Detailed methodologies for the fabrication and characterization of top-contact, bottom-gate **perfluoropentacene**/pentacene CMOS-like inverters are provided below.

### Substrate Preparation and Cleaning

A thorough cleaning of the substrate is crucial for high-performance organic electronic devices.

- Materials:
  - Highly p-doped Silicon wafers with a 300 nm thermally grown SiO<sub>2</sub> layer (serves as the gate dielectric and substrate).
  - Acetone (semiconductor grade).
  - Isopropyl alcohol (IPA, semiconductor grade).
  - Deionized (DI) water (18 MΩ·cm).
  - Piranha solution (3:1 mixture of concentrated H<sub>2</sub>SO<sub>4</sub> and 30% H<sub>2</sub>O<sub>2</sub>). (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
  - Octadecyltrichlorosilane (OTS) solution (0.5% in a 1:4 v/v mixture of chloroform and hexane).
- Protocol:
  - Cut the Si/SiO<sub>2</sub> wafer into the desired substrate size.
  - Place the substrates in a beaker and sonicate for 15 minutes each in acetone, then IPA, and finally DI water.[3]
  - Dry the substrates with a stream of dry nitrogen (N<sub>2</sub>).
  - For surface hydroxylation, immerse the substrates in a freshly prepared piranha solution for 30 minutes.[3]

- Rinse the substrates thoroughly with DI water and dry with N<sub>2</sub>.
- For a hydrophobic surface treatment to improve the morphology of the organic semiconductor films, immerse the cleaned and dried substrates in the OTS solution for 30 minutes.[3]
- Rinse the OTS-treated substrates with chloroform and hexane, then dry with N<sub>2</sub>.
- Store the cleaned substrates in a clean, dry environment before use.

## Fabrication of the CMOS-like Inverter

This protocol describes the fabrication of separate p-type (pentacene) and n-type (**perfluoropentacene**) thin-film transistors (TFTs) on the same substrate to form a CMOS-like inverter. This is achieved using shadow masks to define the areas for each semiconductor and the source-drain electrodes.

- Materials and Equipment:
  - Cleaned Si/SiO<sub>2</sub> substrates.
  - Pentacene powder (99.9% purity).
  - **Perfluoropentacene** powder (99.9% purity).
  - Gold (Au) pellets or wire (99.99% purity).
  - High-vacuum thermal evaporator system ( $< 10^{-6}$  Torr).
  - Shadow masks for defining semiconductor and electrode patterns.
  - Quartz crystal microbalance (QCM) for monitoring deposition thickness and rate.
- Protocol:
  - Mount the cleaned substrates and the shadow masks in the thermal evaporator.
  - Load pentacene, **perfluoropentacene**, and gold into separate evaporation boats.

- Evacuate the chamber to a base pressure of  $< 10^{-6}$  Torr.
- Pentacene Deposition (p-channel TFT):
  - Position the shadow mask for the p-channel region over the substrate.
  - Heat the pentacene source and deposit a 50 nm thick film at a rate of 0.1-0.2 Å/s. The substrate should be held at room temperature.
- **Perfluoropentacene** Deposition (n-channel TFT):
  - Without breaking the vacuum, switch the shadow mask to expose the n-channel region.
  - Heat the **perfluoropentacene** source and deposit a 50 nm thick film at a similar deposition rate.
- Source-Drain Electrode Deposition:
  - Position the shadow mask for the source and drain electrodes over both the pentacene and **perfluoropentacene** regions.
  - Deposit a 50 nm thick layer of gold at a rate of 0.5 Å/s to define the top-contact source and drain electrodes for both the p-channel and n-channel transistors.
- Vent the chamber and carefully remove the substrates.

## Electrical Characterization

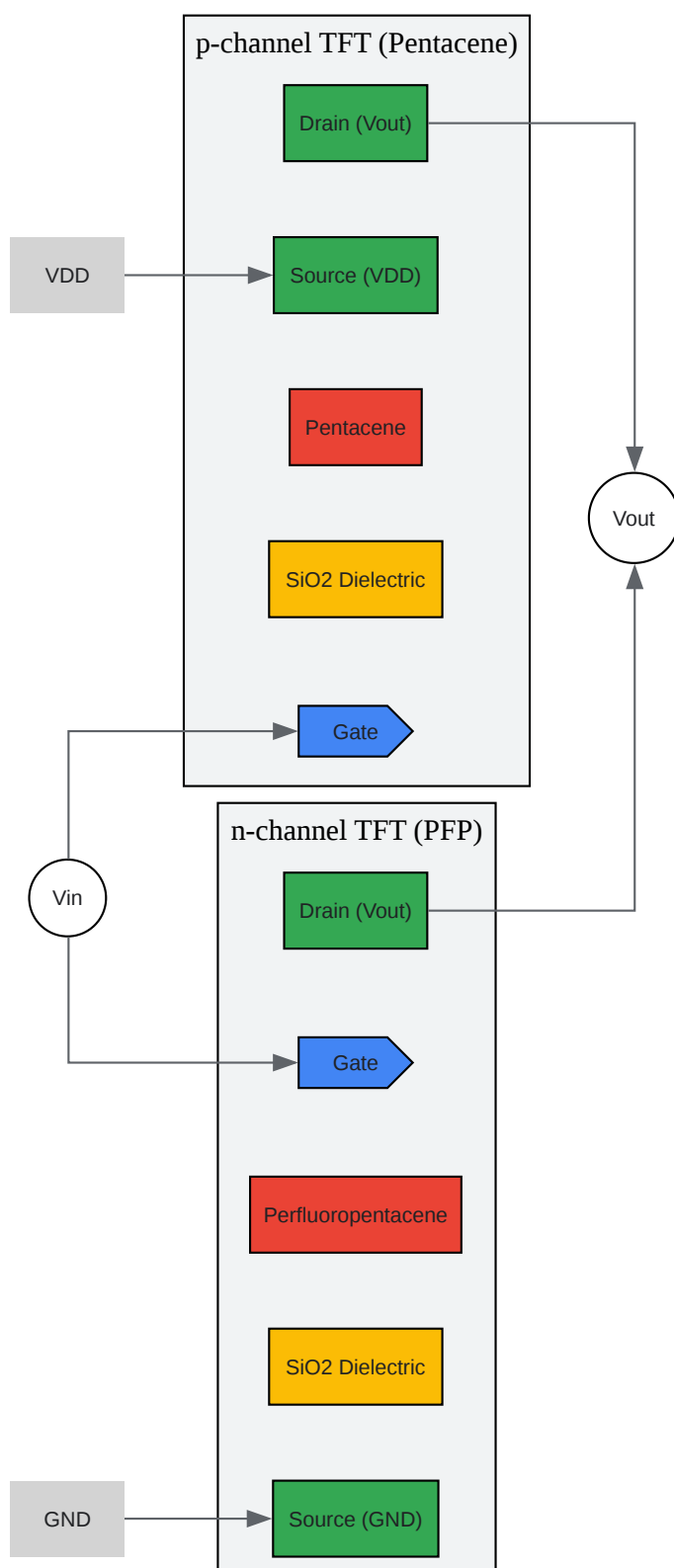
The electrical characteristics of the individual TFTs and the complete inverter circuit are measured using a semiconductor parameter analyzer in a probe station.

- Equipment:
  - Probe station with micro-manipulators.
  - Semiconductor parameter analyzer (e.g., Keysight B1500A or similar).
- Protocol for Individual Transistors (p-channel and n-channel):

- Place the substrate on the probe station chuck.
- Contact the source, drain, and gate electrodes of a single transistor with the probe tips.
- Output Characteristics ( $I_d$ - $V_d$ ):
  - For the p-channel (pentacene) TFT, sweep the drain-source voltage ( $V_d$ ) from 0 V to -40 V in steps, for different gate-source voltages ( $V_g$ ) from 0 V to -40 V in steps of -10 V.
  - For the n-channel (PFP) TFT, sweep  $V_d$  from 0 V to 40 V, for  $V_g$  from 0 V to 40 V in steps of 10 V.
- Transfer Characteristics ( $I_d$ - $V_g$ ):
  - For the p-channel TFT, set a constant  $V_d$  of -40 V and sweep  $V_g$  from 20 V to -40 V.
  - For the n-channel TFT, set a constant  $V_d$  of 40 V and sweep  $V_g$  from -20 V to 40 V.
- Protocol for the CMOS-like Inverter:
  - Connect the source of the p-channel TFT to the supply voltage ( $V_{DD}$ ).
  - Connect the source of the n-channel TFT to ground (GND).
  - Connect the gates of both transistors together to form the input ( $V_{in}$ ).
  - Connect the drains of both transistors together to form the output ( $V_{out}$ ).
  - Apply a  $V_{DD}$  (e.g., 40 V).
  - Sweep the input voltage ( $V_{in}$ ) from 0 V to  $V_{DD}$  and measure the output voltage ( $V_{out}$ ).
  - The voltage gain ( $A_v$ ) is calculated as the derivative of the transfer curve ( $-dV_{out}/dV_{in}$ ) at the switching threshold.

## Visualizations

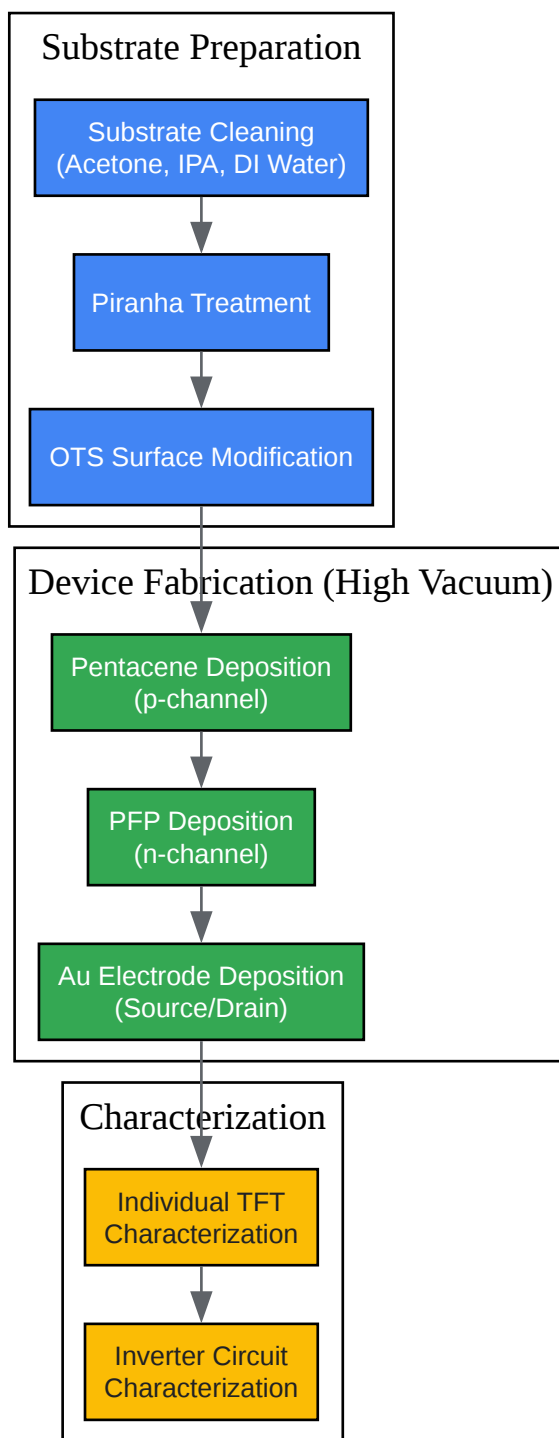
### Device Structure and Inverter Circuit



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Caption: CMOS-like inverter circuit diagram.

## Fabrication Workflow

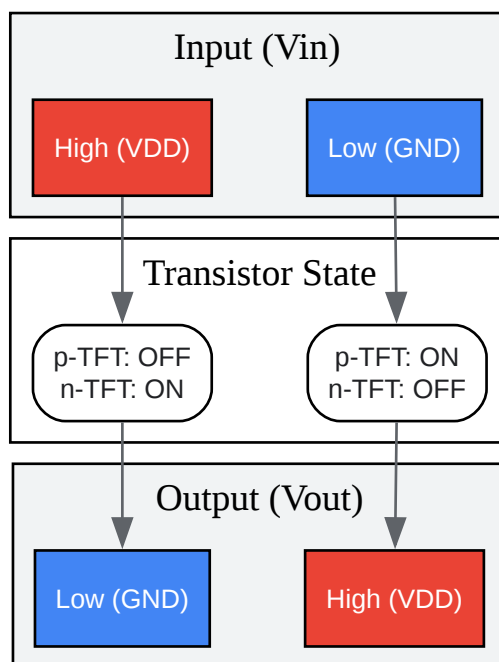


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Caption: Fabrication and characterization workflow.



## Logical Inversion



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Caption: Logical operation of the CMOS-like inverter.

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